N-(4-acetamidophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-16(29)25-20-8-10-21(11-9-20)26-23(30)15-28-24(31)13-12-22(27-28)19-7-6-17-4-2-3-5-18(17)14-19/h2-14H,15H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHAEUORSOALFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article aims to synthesize existing knowledge on its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships.
Chemical Structure and Properties
The compound can be described by its chemical formula and structural characteristics:
- Chemical Formula : C_{19}H_{18}N_{4}O_{2}
- Molecular Weight : 342.37 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. The following mechanisms have been proposed based on preliminary studies:
- Caspase Activation : Similar to other compounds that activate procaspase-3, it may induce apoptosis in cancer cells by promoting caspase activation. This is crucial as caspases are key mediators in the apoptotic pathway .
- Inhibition of Tumor Growth : The compound has shown potential in inhibiting the growth of various cancer cell lines, which suggests a role in disrupting cellular pathways that support tumor survival and proliferation.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress associated with cancer progression.
Cytotoxicity Studies
Biological evaluations have demonstrated significant cytotoxic effects of this compound against various human cancer cell lines. The following table summarizes the cytotoxicity findings:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key observations include:
- Substituent Effects : Variations in substituents on the naphthalene or dihydropyridazine moieties can significantly alter biological activity, suggesting that specific functional groups enhance or diminish potency.
- Hydrophobic Interactions : The presence of hydrophobic regions in the compound may facilitate better binding to target proteins involved in cancer pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds and provided insights into their potential applications:
- In Vivo Studies : Research has indicated that compounds with similar structures can exhibit promising antitumor activity in animal models, highlighting their potential for further development into therapeutic agents .
- Combination Therapies : Preliminary findings suggest that this compound may enhance the effects of existing chemotherapeutic agents when used in combination therapies.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(4-acetamidophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide. For instance, related compounds have demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases . This suggests that the compound may interact with molecular targets involved in cancer progression.
Enzyme Inhibition Studies
The compound's structure suggests potential for enzyme inhibition, particularly as an inhibitor of enzymes relevant to diseases like diabetes and Alzheimer's. In silico studies have shown that similar compounds can act as inhibitors of α-glucosidase and acetylcholinesterase, which are critical targets in managing type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) . Such findings indicate that this compound could be further explored for its therapeutic applications in these areas.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyridazine ring and subsequent modifications to introduce the naphthalene moiety. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the aromatic rings can significantly influence biological activity. Research into similar compounds has shown that modifications can enhance binding affinity to target proteins or improve pharmacokinetic properties .
Data Table: Summary of Biological Activities
| Activity Type | Cell Lines/Targets | Percent Growth Inhibition (%) |
|---|---|---|
| Anticancer | SNB-19 | 86.61 |
| Anticancer | OVCAR-8 | 85.26 |
| Enzyme Inhibition | α-glucosidase | TBD |
| Enzyme Inhibition | Acetylcholinesterase | TBD |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, given its pyridazinone and naphthalene moieties?
Answer:
The synthesis of this compound requires careful optimization due to its heterocyclic pyridazinone ring and naphthalene substituent. A multi-step approach is typically employed:
Heterocycle Formation : The pyridazinone core can be synthesized via cyclocondensation of hydrazine derivatives with diketones or via oxidation of dihydropyridazines. For example, refluxing precursors in acetic anhydride (as in ) under controlled conditions promotes cyclization.
Acetamide Coupling : The naphthalene and acetamide groups can be introduced through nucleophilic acyl substitution or amide coupling reagents (e.g., EDC/HOBt).
Purification : Column chromatography or recrystallization from ethanol (as demonstrated in ) ensures high purity.
Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to avoid side reactions. Use anhydrous conditions to prevent hydrolysis of intermediates .
Basic: What analytical techniques are most reliable for structural confirmation of this compound?
Answer:
A combination of techniques is critical:
- X-ray Crystallography : Resolves bond lengths, angles, and torsional conformations (e.g., nitro group twist in ). Ideal for confirming the dihydropyridazinone ring geometry .
- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., acetamide NH at ~8–10 ppm) and aromatic naphthalene signals.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C24H20N4O3 requires 428.15 g/mol).
- LC-MS with Isotopic Standards : Isotope-labeled internal standards (e.g., 13C/15N analogs in ) enhance quantification accuracy in complex matrices .
Advanced: How can researchers address contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from assay variability or environmental factors. Mitigation strategies include:
- Standardized Assay Protocols : Replicate experiments under controlled conditions (pH, temperature, solvent).
- Dose-Response Curves : Establish EC50/IC50 values across multiple concentrations to confirm potency trends.
- Theoretical Validation : Link results to computational models (e.g., molecular docking) to verify target binding interactions. Cross-reference with structurally related compounds (e.g., ’s N-(4-hydroxyphenyl)acetamide derivatives) to identify pharmacophore requirements .
Advanced: What methodological approaches are recommended for stability studies under experimental conditions?
Answer:
Stability assessments should evaluate:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) or accelerated aging at 40–60°C.
- Hydrolytic Degradation : Expose the compound to buffers (pH 1–13) and monitor degradation via HPLC.
- Photostability : Use UV-Vis spectroscopy to detect photo-oxidation products.
- Crystallinity Monitoring : Powder X-ray diffraction (PXRD) identifies polymorphic transitions.
Documentation : Compare degradation profiles with reference standards (e.g., ’s safety protocols for similar acetamides) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (as per ’s first-aid measures for acetamide derivatives).
- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste.
- Emergency Procedures : For skin/eye contact, rinse with water for 15 minutes ( ). Maintain SDS documentation on-site .
Advanced: How can structure-activity relationship (SAR) studies elucidate key pharmacophoric elements?
Answer:
- Analog Synthesis : Modify substituents (e.g., naphthalene to phenyl in ) to assess impact on activity.
- Computational Modeling : Perform DFT calculations to map electron density and identify hydrogen-bonding sites.
- Biological Testing : Compare IC50 values against analogs (e.g., pyridazinone vs. pyrimidinone cores in ). Tabulate results:
| Modification | Activity (IC50, nM) | Notes |
|---|---|---|
| Naphthalene at C3 | 25 ± 3 | Enhanced hydrophobic binding |
| Methoxy substitution | >1000 | Reduced solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
